molecular formula C10H9N3O2 B2558737 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 220141-17-3

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B2558737
CAS No.: 220141-17-3
M. Wt: 203.201
InChI Key: IBLGUBLXNQGMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole benzoic acid hybrid . These hybrids have been synthesized and evaluated for their biological activities, particularly as anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole benzoic acid hybrids involves established methods of organic synthesis, and their structures have been confirmed by NMR and MS analysis . The synthesized compounds have shown potent inhibitory activities against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of these compounds has been established by techniques such as NMR and MS analysis . Further structural diversity has been observed in coordination polymers based on similar compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been thoroughly studied. The reactions are typically carried out under controlled conditions, and the products are analyzed using various techniques to confirm their structures .

Scientific Research Applications

Structural Analysis and Synthesis

Research into benzoic acid derivatives, including "2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid," has revealed detailed insights into their crystal structures and synthesis processes. For instance, studies have analyzed the crystal structures of benzoic acids derivatives, identifying different structural motifs such as chains, dimers, and rings, which are bonded through various non-covalent interactions like C-H...π, π...π, and hydrogen interactions (J. Dinesh, 2013). These interactions play a significant role in determining the bioactivity predictions of the compounds, with structural variations observed to impact their activities.

Coordination Polymers and Supramolecular Structures

The compound has been utilized in forming coordination polymers and supramolecular structures, demonstrating its versatility in material science. For example, research has led to the synthesis of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives, showcasing a range of crystal structures, Hirshfeld surface analysis, and spectroscopic and thermal properties (Da-Wei Wang et al., 2018). Such complexes have been further analyzed for their photoluminescence properties and thermal stability, indicating their potential for various applications including sensing, catalysis, and as materials for electronic devices.

Molecular Interactions and Properties

The structural analysis extends to understanding the molecular interactions and properties of these compounds. Studies have focused on the synthesis and characterization of complexes and polymers, investigating their molecular structures stabilized by weak intermolecular hydrogen bonding interactions. These studies provide insights into the stability and reactivity of the compounds, which are crucial for their applications in catalysis and material science (M. N. Ahmed et al., 2016).

Applications Beyond Drug Use

Research into "this compound" and its derivatives has also explored applications beyond pharmaceuticals, such as their role in the design and synthesis of materials with specific properties. This includes the development of coordination polymers with unique structural features and potential utility in areas like gas storage, separation technologies, and as catalysts in various chemical reactions (Yuanchun He et al., 2020).

Future Directions

The research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests a promising direction for future research and development in this area.

Biochemical Analysis

Biochemical Properties

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . These interactions are primarily due to the triazole ring, which can form stable complexes with metal ions and other biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, this compound can alter cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its potential use as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect its localization and activity, directing it to specific compartments or organelles.

Properties

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-4-8(13-6-11-5-12-13)2-3-9(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGUBLXNQGMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-17-3
Record name 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.